2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate
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Overview
Description
2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate is a complex organic compound characterized by the presence of multiple methoxy groups and ester linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate typically involves the esterification of 3,4-dimethoxybenzoic acid with 2-acetyl-5-hydroxyphenyl 3,4-dimethoxybenzoate. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved may include modulation of oxidative stress and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: Shares the methoxy groups but lacks the ester linkages.
2-Acetyl-5-hydroxyphenyl 3,4-dimethoxybenzoate: Similar structure but with a hydroxyl group instead of the ester linkage.
Uniqueness
2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate is unique due to its combination of acetyl, ester, and methoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
194784-74-2 |
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Molecular Formula |
C26H24O9 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
[4-acetyl-3-(3,4-dimethoxybenzoyl)oxyphenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H24O9/c1-15(27)19-9-8-18(34-25(28)16-6-10-20(30-2)23(12-16)32-4)14-22(19)35-26(29)17-7-11-21(31-3)24(13-17)33-5/h6-14H,1-5H3 |
InChI Key |
QLDRSUXBKNPSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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